4-(2-aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one
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Overview
Description
4-(2-aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound containing both nitrogen and sulfur atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminoethanethiol with ethyl isothiocyanate, followed by cyclization to form the thiazolone ring. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the thiazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolone derivatives.
Scientific Research Applications
4-(2-aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit proteases or interact with signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Tyramine: A naturally occurring trace amine derived from tyrosine, known for its role in neurotransmission.
4-(2-aminoethyl)benzenesulfonamide: A compound with similar structural features, used in various research applications.
Uniqueness
4-(2-aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one is unique due to its specific thiazolone ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
1176679-12-1 |
---|---|
Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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